molecular formula C7H5BrIN3 B13096732 7-Bromo-6-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine

7-Bromo-6-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B13096732
M. Wt: 337.94 g/mol
InChI Key: KDIQIXFUCMIALA-UHFFFAOYSA-N
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Description

7-Bromo-6-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that features a pyrrolo[3,2-d]pyrimidine core substituted with bromine, iodine, and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-6-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine typically involves multi-step organic reactions. One common method includes the use of Cu-catalyzed reactions, where CuCl and 6-methylpicolinic acid serve as the catalytic system. The reaction of 5-bromopyrimidin-4-amines with alkynes in the presence of NaI as an additive can yield the desired pyrrolo[3,2-d]pyrimidine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-6-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolo[3,2-d]pyrimidine derivatives .

Scientific Research Applications

7-Bromo-6-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Bromo-6-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets. It can inhibit enzymes or receptors by binding to their active sites, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine
  • 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

Uniqueness

7-Bromo-6-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C7H5BrIN3

Molecular Weight

337.94 g/mol

IUPAC Name

7-bromo-6-iodo-5-methylpyrrolo[3,2-d]pyrimidine

InChI

InChI=1S/C7H5BrIN3/c1-12-4-2-10-3-11-6(4)5(8)7(12)9/h2-3H,1H3

InChI Key

KDIQIXFUCMIALA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CN=CN=C2C(=C1I)Br

Origin of Product

United States

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